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Introduction and Rationale

Antimicrobial resistance in Neisseria gonorrhoeae has compromised global gonorrhea management,
creating an urgent need for novel treatment strategies [1] [2]. Zoliflodacin, a first-in-class
spiropyrimidinetrione inhibitor of bacterial DNA gyrase subunit B, has demonstrated promising efficacy in
recent clinical trials [3]. As gonorrhea and chlamydia co-infections are common in clinical practice,
zoliflodacin will frequently be administered alongside doxycycline, the first-line treatment for chlamydia

[1] [2].

While an earlier static in vitro study suggested that doxycycline might inhibit zeliflodacin's bactericidal
activity, recent advanced modeling has provided more clinically relevant insights [1]. This document outlines
application notes and experimental protocols based on the latest dynamic hollow-fiber infection model
(HFIM) data, demonstrating that zolifledacin-doxycycline combination therapy is not only non-antagonistic

but potentially synergistic against N. gonorrhoeae [1] [2].

Key Pharmacodynamic Findings

Recent HFIM studies simulating human pharmacokinetics have yielded several critical findings:

¢ Enhanced Bacterial Eradication: Combination therapy was slightly more effective than zoliflodacin
monotherapy in killing N. gonorrhoeae and suppressing the emergence of zoliflodacin resistance [1]
[2].

¢ Strain-Specific Efficacy: The WHO F reference strain was eradicated by a 0.5g single dose of
zoliflodacin combined with doxycycline, while extensively drug-resistant strains (WHO X and
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SE600/18) required a 2g zoliflodacin dose in combination with doxycycline for complete eradication
[1].

¢ Resistance Suppression: No zoliflodacin-resistant populations emerged during 7-day experiments
when using the 2g zoliflodacin dose in combination with doxycycline. Suboptimal doses (0.5-1g) with
doxycycline selected for mutants with increased zoliflodacin MICs (GyrB D429N and novel GyrB
T472P), though these mutants exhibited impaired biofitness [1] [2].

Experimental Data Summary

Table 1: Bacterial Eradication Profile of Zoliflodacin-Doxycycline Combination Therapy [1]

Zoliflodacin Dose for

Gonococcal . . L .
Strain Resistance Profile Eradication + Resistance Emergence
Doxycycline

WHO F Antimicrobial-susceptible 0.5¢g single dose None at effective dose

WHO X Extensively drug-resistant ~ 2g single dose None at 2g dose; mutants
(ceftriaxone-resistant) with suboptimal doses

SE600/18 Zoliflodacin-susceptible 2g single dose None at 2g dose; mutants
(GyrB S467N) with suboptimal doses

Table 2: Zoliflodacin-Resistant Mutants Selected Under Suboptimal Dosing [1]

Mutation Effect on Zoliflodacin MIC Biological Fitness
GyrB D429N Increased Impaired
GyrB T472P Increased (novel mutation) Impaired

Detailed Experimental Protocols

Hollow-Fiber Infection Model (HFIM) Protocol
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4.1 Principle and Rationale

The HFIM system simulates human pharmacokinetic profiles in vitro, allowing for prolonged study of
antibiotic effects under dynamic conditions that more accurately mimic human infection and treatment

compared to static models [1] [2].
4.2 Equipment and Reagents

¢ Hollow-fiber infection model system

e Neisseria gonorrhoeae strains (WHO F, WHO X, SE600/18)
e Zoliflodacin stock solution

¢ Doxycycline hyclate

e GC agar base with 1% IsoVitaleX

o Sterile phosphate-buffered saline (PBS)

e CO:z incubator
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Start HFIM Experiment

Prepare N. gonorrhoeae
Strain Suspension
(1x10% CFU/mL)

:

Inoculate Hollow-Fiber
Cartridge

:

Simulate Human PK Profiles:
- Zoliflodacin: single dose
- Doxycycline: multi-dose

:

Sample Collection
(Days 0,1, 2,3,4,7)

'

Serial Dilution &
Viable Counting

'

Resistance Monitoring:
Population Analysis

:

Data Analysis:
- Bacterial killing kinetics
- Resistance emergence

Click to download full resolution via product page

4.3 Procedure
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e Bacterial Preparation: Grow N. gonorrhoeae strains to mid-log phase and adjust to approximately
1x10® CFU/mL in appropriate medium [1].
e System Inoculation: Inject bacterial suspension into the hollow-fiber cartridge.
¢ Pharmacokinetic Simulation:
o Program the HFIM to simulate human PK profiles for zoliflodacin (single oral dose of 0.5-4Q)
and doxycycline (100mg twice daily for 7 days) [1].
o Maintain system at 37°C with continuous flow throughout the 7-day experiment.
e Sample Collection: Aseptically collect samples from the cartridge at predetermined time points (O, 1,
2, 3, 4, and 7 days).
¢ Viable Counting: Perform serial dilutions and plate on GC agar plates. Incubate at 37°C with 5%
CO:z2 for 24-48 hours before enumeration.
¢ Resistance Monitoring: At each time point, plate samples onto antibiotic-containing plates
(zoliflodacin at 4x MIC) to detect resistant subpopulations [1].

4.4 Data Analysis

Plot bacterial kill curves over the 7-day period

Calculate changes in bacterial density (Alogio CFU/mL)
Determine emergence of resistance through population analysis profiles

Compare monotherapy versus combination therapy effects

Time-Kill Curve Assay Protocol

5.1 Principle

This static model assesses the early bactericidal activity of antibiotics over 6-24 hours, providing

preliminary data on potential antibiotic interactions [1].
5.2 Procedure

¢ Inoculum Preparation: Prepare a bacterial suspension of approximately 1x10® CFU/mL in
appropriate medium.

¢ Antibiotic Exposure: Add zoliflodacin and doxycycline at target concentrations alone and in
combination.

¢ Incubation and Sampling: Incbrate at 37°C with 5% CO2. Sample at 0, 2, 4, 6, and 24 hours.

¢ Viable Counting: Perform serial dilutions and plate for viable counts.

Table 3: Suggested Antibiotic Concentrations for Time-Kill Studies
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Antibiotic Concentration Range Basis

Zoliflodacin 0.25x to 4x MIC Simulate subinhibitory to peak serum levels
Doxycycline 0.25x to 4x MIC Simulate subinhibitory to peak serum levels
Combination All pairwise combinations Assess additive/synergistic effects

Resistance Selection Protocol

6.1 Principle
This protocol evaluates the potential for resistance development during suboptimal antibiotic exposure [1].

6.2 Procedure

e Passage Setup: Expose high-density bacterial cultures (=1x10° CFU/mL) to suboptimal antibiotic

concentrations (0.5-1g zoliflodacin) with and without doxycycline.
o Serial Passage: Perform daily serial passages for 7 days, transferring to fresh medium with the same

antibiotic pressure.
e MIC Determination: Measure MIC changes throughout the passage series using agar dilution or

broth microdilution methods.
¢ Genetic Analysis: Sequence gyrB gene of recovered isolates with reduced susceptibility to identify

resistance mutations.

Implementation Considerations

Clinical Translation

Based on the HFIM data, the following dosing strategy is recommended for clinical evaluation:

e Zoliflodacin: 2-3g single oral dose
e Doxycycline: 100mg twice daily for 7 days (standard chlamydia treatment) [1]

This combination provides effective eradication of even extensively drug-resistant N. gonorrhoeae strains

while suppressing resistance emergence. The 2g zoliflodacin dose in combination with doxycycline was
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sufficient to eradicate resistant strains without selecting for resistant mutants in the HFIM system [1].

Advantages of Combination Therapy

e Broad-Spectrum Coverage: Simultaneously targets N. gonorrhoeae and common STI co-pathogens
(C. trachomatis, M. genitalium)

¢ Resistance Mitigation: Reduces the emergence of zoliflodacin-resistant mutants

¢ Oral Administration: Avoids intramuscular injections (current standard of care requires ceftriaxone
injection)

e Treatment Simplification: Single-dose zoliflodacin with standard-course doxycycline streamlines
therapy

Conclusion

The zoliflodacin-doxycycline combination represents a promising oral regimen for the treatment of drug-
resistant gonorrhea, particularly given the frequency of gonorrhea-chlamydia co-infections. The dynamic
HFIM data demonstrate that contrary to earlier static model concerns, this combination is highly effective
against N. gonorrhoeae and suppresses resistance emergence when adequate zoliflodacin dosing (>2g) is
employed [1] [2]. These application notes provide researchers with validated protocols for further

investigating this promising combination therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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